

acyclovir molecular docking studies protein binding affinity

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Compound Focus: Acyclovir

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Summary of Acyclovir Binding Affinities in Recent Studies

Viral Target	Virus	PDB ID (Target)	Reported Binding Affinity (kcal/mol)	Reference / Context
DNA Polymerase	Mpox Virus (MPXV)	8J86	-6.0	[1]
DNA Polymerase	Herpes Simplex Virus-1 (HSV-1)	8V1T	-6.3	[1]
Capsid Protein	Herpes Simplex Virus-1 (HSV-1)	1NO7	-6.5	[2]
Various Proteins	Banana Bunchy Top Virus (BBTV)	N/A	Varied (served as a reference compound)	[3]

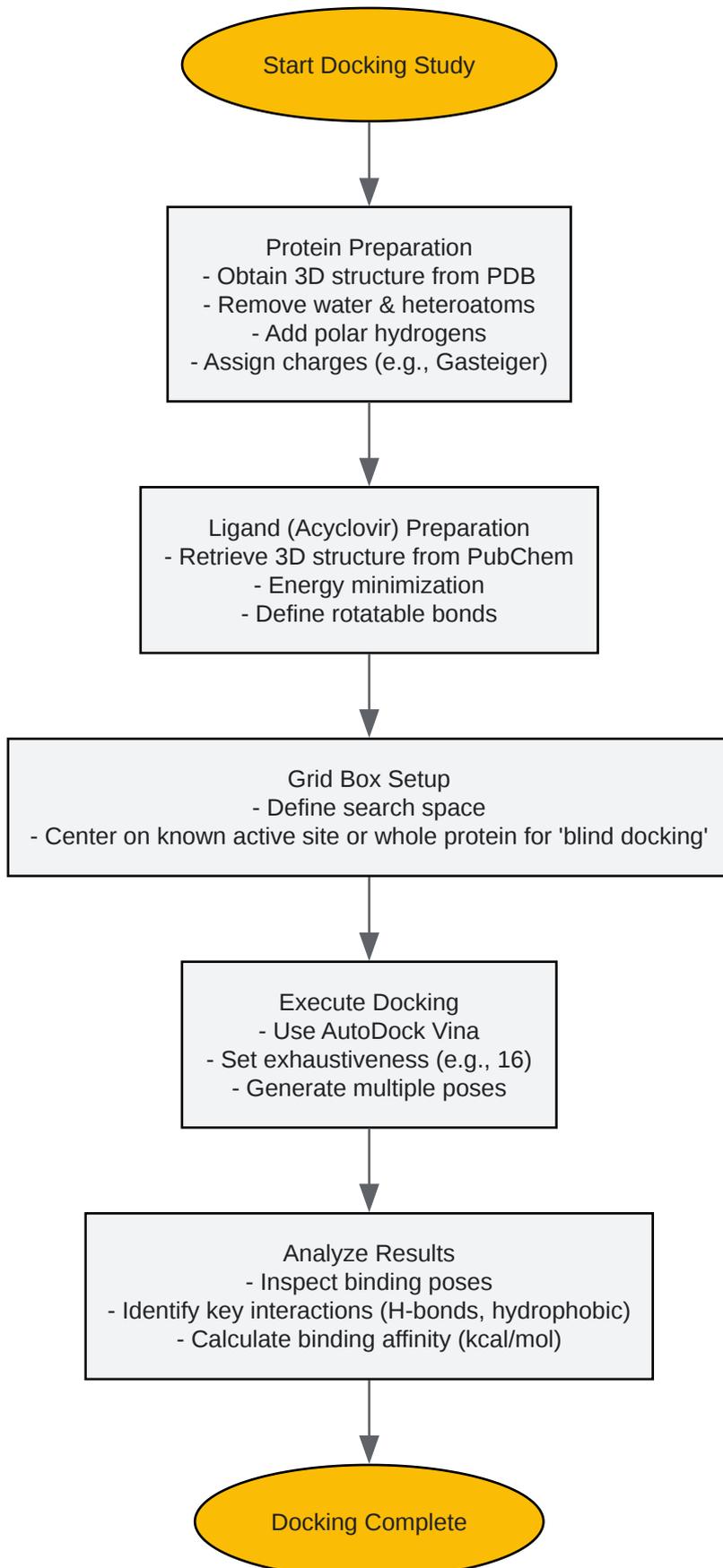
Detailed Experimental Protocols

The following protocols synthesize common methodologies from the search results, providing a robust framework for conducting molecular docking studies with **acyclovir**.

Protocol 1: Standard Molecular Docking Workflow

This protocol outlines the core steps for predicting the binding affinity and orientation of **acyclovir** to a target protein, based on commonly used tools in the cited research [4] [2] [1].

Standard Molecular Docking Protocol



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1. Protein Preparation

- **Source:** Retrieve the three-dimensional structure of the target protein from the Protein Data Bank (PDB) [2] [1].
- **Refinement:** Using software like AutoDockTools or Chimera:
 - Remove all water molecules, co-crystallized ligands, and other heteroatoms not part of the protein [4] [1].
 - Add polar hydrogen atoms to the protein structure.
 - Assign Gasteiger partial charges to all atoms [4].
- **Save** the prepared protein in PDBQT file format, which is required for docking with AutoDock Vina.

2. Ligand (Acyclovir) Preparation

- **Source:** Download the 3D chemical structure of **Acyclovir** (PubChem CID: **2022**) in SDF or similar format from the PubChem database [3].
- **Refinement:** Using PyRx or AutoDockTools:
 - Perform energy minimization to optimize the geometry.
 - Define the ligand's torsional degrees of freedom (rotatable bonds).
- **Save** the prepared ligand in PDBQT format.

3. Docking Execution

- **Software:** AutoDock Vina is widely used for its speed and accuracy [5] [4] [2].
- **Grid Box Setup:** Define a 3D search space (grid). For blind docking, the box should encompass the entire protein surface. For targeted docking, center the box on the known active site (e.g., where natural substrates like dTTP bind) [4] [1].
 - *Example Parameters from Research:* One study used a grid box of dimensions $82 \times 126 \times 100$ Å³ for blind docking against HSV-1 glycoproteins [4].
- **Execution:** Run the docking simulation with an appropriate exhaustiveness value (e.g., 16) to ensure comprehensive sampling of conformational space [4].

4. Analysis of Results

- **Binding Affinity:** The primary output is the predicted binding energy in kcal/mol. More negative values indicate stronger binding [2] [1].
- **Binding Pose Analysis:** Use visualization software (e.g., Discovery Studio, ChimeraX, PyMOL) to examine the predicted orientation of **acyclovir** in the binding pocket [2] [1].
- **Interaction Analysis:** Identify specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between **acyclovir** and key amino acid residues in the target protein [1].

Protocol 2: Validation and Advanced Analysis

To enhance the reliability of docking predictions, follow-up analyses are recommended.

1. Molecular Dynamics (MD) Simulations

- **Purpose:** To assess the stability of the protein-**acyclovir** complex over time and validate the docking pose under simulated physiological conditions [6] [4].
- **Protocol Outline:**
 - **System Setup:** Place the docked complex in a solvation box (e.g., TIP3P water model) and add ions to neutralize the system's charge [4].
 - **Energy Minimization:** Use the steepest descent algorithm to remove steric clashes.
 - **Equilibration:** Gradually heat the system to 310 K (NVT ensemble) and then stabilize the pressure at 1 bar (NPT ensemble).
 - **Production Run:** Perform a simulation, typically for tens to hundreds of nanoseconds (e.g., 40 ns was used in one study [4]). Analyze root-mean-square deviation (RMSD) to confirm complex stability.

2. Experimental Validation

- **Surface Plasmon Resonance (SPR):** This biophysical technique can experimentally confirm the binding interaction and quantify the affinity (equilibrium dissociation constant, K_D) and kinetics, as demonstrated for other antiviral compounds [4].
- **Plaque Reduction Assay:** This cell-based antiviral assay is the standard for functionally validating the inhibitory activity predicted by docking studies [4].

Research Applications and Notes

- **Drug Repurposing:** The similar binding affinities of **acyclovir** against HSV-1 and Mpox virus DNA polymerases, and its interaction with the same amino acid residues as the natural substrate dTTP, provide a structural rationale for investigating its repurposing potential [1].
- **Benchmarking Compound:** **Acyclovir** is frequently used as a positive control or reference compound in docking studies against other DNA viruses to benchmark the predicted activity of novel investigational compounds [3].
- **Critical Interpretation:** Docking predictions are computational and must be interpreted as a starting point. **Binding affinity alone is not a direct measure of antiviral efficacy.** The results require validation through the advanced computational and experimental methods described in Protocol 2 before any biological activity can be confirmed [7].

I hope these structured application notes and protocols provide a solid foundation for your research. Should you require further details on any specific step, please feel free to ask.

References

- An Interpretive Deep Learning and Molecular Docking Framework for Drug Repurposing in COVID-19. *Molecules*. 2025. PMC Article
- Synthesis, X-ray diffraction, and computational studies of **acyclovir** and HBG analogs derived from Triazolyl-1,4-benzothiazine and their oxidized forms for breast cancer and SARS-CoV-2. *Computational Biology and Chemistry*. 2025. ScienceDirect
- Insights into the antiviral mechanisms of β -caryophyllene: inhibiting viral spread and its synergy with **acyclovir**. *BMC Complementary Medicine and Therapies*. 2025. BMC Article
- Ligand-based drug design against Herpes Simplex Virus-1 capsid protein by modification of limonene through in silico approaches. *Scientific Reports*. 2024. Nature
- Potential of **Acyclovir**, Allopurinol and B Vitamins for the Treatment of Mpox Viral Infection; Insight from Molecular Docking of the Mpox Virus Multi-Domain DNA Polymerase. *Preprints*. 2025. Preprint
- In silico molecular docking analysis of green tea bioactive compounds targeting banana bunchy top virus proteins. *SN Applied Sciences*. 2025. Springer
- Advances in in silico drug discovery for rabies virus: Innovations in ligand identification and therapeutic mechanisms (Review). *World Academy of Sciences Journal*. 2025. Spandidos Publications

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References

1. Potential of Acyclovir, Allopurinol and B Vitamins for the ... [preprints.org]
2. Ligand-based drug design against Herpes Simplex Virus-1 ... [nature.com]
3. In silico molecular docking analysis of green tea bioactive ... [link.springer.com]
4. Insights into the antiviral mechanisms of β -caryophyllene
[bmccomplementmedtherapies.biomedcentral.com]

5. An Interpretable Deep Learning and Molecular Docking ... [pmc.ncbi.nlm.nih.gov]

6. Computational Biology and Chemistry [sciencedirect.com]

7. Advances in in silico drug discovery for rabies virus [spandidos-publications.com]

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